

Ro 09-1679 quality control and purity assessment

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Compound of Interest			
Compound Name:	Ro 09-1679		
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Technical Support Center: Ro 09-1679

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of **Ro 09-1679**. The information is presented in a question-and-answer format, addressing potential issues and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Ro 09-1679 and what is its primary mechanism of action?

Ro 09-1679 is a potent thrombin inhibitor originally isolated from the fungus Mortierella alpina. [1] It is an oligopeptide-like molecule with the structure Fumaryl-L-Arginyl-L-Leucyl-L-Argininal. Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, **Ro 09-1679** prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.

Q2: What are the key quality control parameters to assess for a new batch of **Ro 09-1679**?

For a new batch of **Ro 09-1679**, the following quality control parameters are crucial:

- Identity: Confirmation of the correct chemical structure.
- Purity: Determination of the percentage of the active pharmaceutical ingredient (API) and identification of any impurities.



- Potency: Measurement of its biological activity as a thrombin inhibitor.
- Stability: Assessment of its degradation profile under various stress conditions.

Q3: Which analytical techniques are recommended for the quality control of Ro 09-1679?

A combination of chromatographic and spectroscopic methods is recommended:

- High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment and quantification.[2][3][4][5][6]
- Mass Spectrometry (MS): For identity confirmation by accurate mass measurement and fragmentation analysis.[7][8][9][10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation.
- Thrombin Inhibition Assay: To determine the biological potency.[11][12][13]

Purity Assessment and Analytical Methods

Q4: How can I assess the purity of my Ro 09-1679 sample by HPLC?

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptide-like molecules such as **Ro 09-1679**.[2][3][4][5][6] A typical method involves separating the compound on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocol: RP-HPLC for Purity Assessment



Parameter	Recommended Conditions
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	5% to 60% B over 30 minutes
Flow Rate	1.0 mL/min
Detection	UV at 214 nm and 280 nm
Injection Volume	20 μL
Column Temperature	30°C

This is a general method and may require optimization for your specific instrument and sample.

Q5: How do I confirm the identity of **Ro 09-1679** using mass spectrometry?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the identity of **Ro 09-1679** by providing an accurate mass measurement of the molecular ion.[7][8][9][10] Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a fingerprint for the molecule's structure.

Data Presentation: Expected Mass Spectrometry Data for Ro 09-1679

Parameter	Expected Value
Chemical Formula	C22H39N9O6
Monoisotopic Mass	525.3027 g/mol
Observed [M+H]+	526.3100 m/z
Observed [M+2H] ²⁺	263.6586 m/z

Due to the two basic arginine residues, **Ro 09-1679** is expected to readily form a doubly charged ion in positive ESI mode.



Q6: What should I look for in the NMR spectrum of Ro 09-1679?

The ¹H NMR spectrum of **Ro 09-1679** will show characteristic signals for the fumaryl, arginyl, leucyl, and argininal residues.

Data Presentation: Estimated ¹H NMR Chemical Shifts for Key Moieties of **Ro 09-1679** (in DMSO-d₆)

Moiety	Protons	Estimated Chemical Shift (ppm)
Fumaryl	Olefinic CH=CH	6.5 - 7.0
Arginine	Guanidinium NH	7.0 - 7.5
δ-CH ₂	~3.1	
Leucine	у-СН	~1.6
δ-CH ₃	0.8 - 0.9	
Argininal	Aldehyde CH	9.4 - 9.6

These are estimated values and can be influenced by the solvent and the overall molecular conformation.[14][15][16][17][18]

Potency and Stability Assessment

Q7: How can I determine the biological activity of my Ro 09-1679 sample?

The biological activity is determined by its ability to inhibit thrombin. This is typically measured using a chromogenic or fluorogenic thrombin inhibition assay.[11][12][13] The assay measures the rate at which thrombin cleaves a synthetic substrate in the presence and absence of the inhibitor.

Experimental Protocol: Fluorogenic Thrombin Inhibition Assay

- Reagent Preparation:
 - Prepare a stock solution of Ro 09-1679 in a suitable solvent (e.g., DMSO).



- Prepare a series of dilutions of Ro 09-1679 in assay buffer.
- Prepare solutions of human α-thrombin and a fluorogenic thrombin substrate in assay buffer.

Assay Procedure:

- In a 96-well plate, add the thrombin solution to wells containing either the Ro 09-1679 dilutions or buffer (control).
- Incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the fluorogenic substrate.
- Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 350/450 nm).

• Data Analysis:

- Calculate the rate of substrate cleavage for each concentration of Ro 09-1679.
- Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.

Q8: How should I assess the stability of **Ro 09-1679**?

Forced degradation studies are used to identify potential degradation pathways and to develop a stability-indicating HPLC method.[19][20][21][22][23] This involves subjecting the compound to various stress conditions.

Data Presentation: Recommended Conditions for Forced Degradation Studies



Stress Condition	Typical Parameters	Potential Degradation Products
Acid Hydrolysis	0.1 M HCl, 60°C, 24h	Hydrolysis of the peptide bonds and the fumaryl group.
Base Hydrolysis	0.1 M NaOH, RT, 4h	Hydrolysis, epimerization.
Oxidation	3% H ₂ O ₂ , RT, 24h	Oxidation of the argininal and other residues.
Thermal Stress	80°C, 48h (solid)	Degradation, aggregation.
Photostability	ICH Q1B guidelines	Photodegradation products.

Troubleshooting

Q9: I am seeing multiple peaks in my HPLC chromatogram for a supposedly pure sample of **Ro 09-1679**. What could be the cause?

Multiple peaks can arise from several sources:

- Impurities from Synthesis/Isolation: These could be related peptides from the Mortierella alpina fermentation or byproducts from a synthetic route.[24][25]
- Degradation: **Ro 09-1679** may have degraded during storage or sample preparation. The argininal moiety is particularly susceptible to oxidation and the peptide bonds to hydrolysis.
- Chromatographic Artifacts: Poor peak shape, such as splitting or tailing, can be mistaken for multiple peaks. This can be caused by issues with the mobile phase, column, or sample solvent.

Q10: My thrombin inhibition assay is giving inconsistent results. What are the common pitfalls?

Inconsistent results in thrombin inhibition assays can be due to:[11][12][26]

 Reagent Instability: Ensure that the thrombin and substrate solutions are fresh and have been stored correctly.



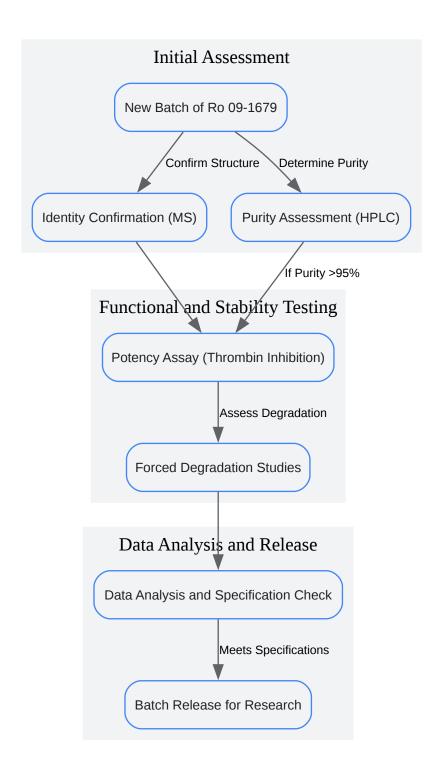




- Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to high variability.
- Temperature Fluctuations: Thrombin activity is temperature-dependent. Ensure all reagents and the plate are at the correct temperature.
- Interference from Sample Components: High concentrations of organic solvents (like DMSO) or other compounds in your sample can interfere with the assay.

Visualizations

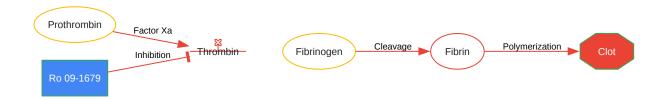




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Caption: Quality control workflow for Ro 09-1679.





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Caption: Mechanism of action of **Ro 09-1679**.

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